molecular formula C15H10BrNOS B7762888 (2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one

(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one

Cat. No.: B7762888
M. Wt: 332.2 g/mol
InChI Key: FLXVGCFOOISSPN-NTEUORMPSA-N
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Description

The compound with the identifier “(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities. The exact methods would depend on the specific chemical structure and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in products with different functional groups.

Scientific Research Applications

(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one has several scientific research applications, including:

    Chemistry: It may be used as a reagent or intermediate in organic synthesis.

    Biology: The compound could be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.

    Industry: this compound might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one include those with related chemical structures or functional groups. Examples may include other organic molecules with similar reactivity or biological activity.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct properties and applications compared to other similar compounds

Conclusion

This compound is a compound of significant interest in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and uniqueness. Further research and exploration of this compound could lead to new discoveries and applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-10-5-7-11(8-6-10)17-9-14-15(18)12-3-1-2-4-13(12)19-14/h1-9,17H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVGCFOOISSPN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)Br)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\NC3=CC=C(C=C3)Br)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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